1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI)
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Overview
Description
1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an imidazole ring, a carboxylic acid group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Methylation: The methyl ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce imidazole-4-methyl alcohols.
Scientific Research Applications
1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylic acid: Lacks the methyl ester group, resulting in different chemical properties and reactivity.
4,5-Dihydro-1H-imidazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its biological activity.
1H-Imidazole-4-carboxylic acid methyl ester: Similar but lacks the dihydro and methyl groups, leading to different applications and properties.
The uniqueness of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (5S)-2-methyl-4,5-dihydro-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-7-3-5(8-4)6(9)10-2/h5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIASEUIUGKJFH-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC[C@H](N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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